tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₇ClO₅
CAS Number: 314743-17-4
Molecular Weight: 324.764 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route starts with commercially available 4-bromo-1H-indole. Here are the key steps:
Bromination: 4-bromo-1H-indole reacts with a suitable brominating agent to introduce the bromine atom.
Silylation: The brominated intermediate undergoes silylation using tert-butyl(dimethyl)silyl chloride to protect the hydroxyl group.
Esterification: The silylated intermediate reacts with tert-butyl 2-hydroxyacetate to form tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate .
Industrial Production:: Unfortunately, detailed industrial production methods for this compound are not widely available due to its rarity and uniqueness.
Chemical Reactions Analysis
Reactions::
Ester Hydrolysis: tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution Reactions: The chloro substituent can participate in substitution reactions.
Reduction/Oxidation: Depending on reaction conditions, reduction or oxidation of the carbonyl group is possible.
Hydrochloric Acid (HCl): Used for hydrolysis.
Sodium Hydroxide (NaOH): Also used for hydrolysis.
Various Reducing Agents: For carbonyl reduction.
- Hydrolysis yields the carboxylic acid form of the compound.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a synthetic intermediate for more complex molecules.
Biology: Potential bioactivity or as a probe in biological studies.
Medicine: Investigated for pharmacological effects.
Industry: Rare and unique compounds often inspire new materials or processes.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds such as tert-butyl carbamate (CAS Number: 4248-19-5) . the uniqueness of tert-butyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate sets it apart.
Properties
Molecular Formula |
C17H19ClO5 |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C17H19ClO5/c1-5-10-6-15(19)22-13-8-14(12(18)7-11(10)13)21-9-16(20)23-17(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
FMTZCYKJZAIYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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